tert-Butyl (2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate
Description
IUPAC Nomenclature and Stereochemical Descriptors
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is tert-butyl N-[(2S,3S)-2-(hydroxymethyl)oxolan-3-yl]carbamate. This name derives from its core tetrahydrofuran (oxolan) ring system, substituted at the 3-position with a carbamate group (N-linked to a tert-butyloxycarbonyl moiety) and at the 2-position with a hydroxymethyl group. The stereochemical descriptors (2S,3S) specify the absolute configuration of the chiral centers at positions 2 and 3 of the tetrahydrofuran ring, as confirmed by its SMILES notation (OC[C@H]1OCC[C@@H]1NC(=O)OC(C)(C)C).
A stereoisomer of this compound, tert-butyl N-[(3R,4S)-4-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate, demonstrates how positional and configurational differences alter nomenclature. In this variant, the hydroxymethyl group resides at position 4, and the stereochemistry at positions 3 and 4 is designated as R and S, respectively. Such distinctions underscore the necessity of precise stereochemical notation in IUPAC naming to avoid ambiguity.
| Feature | Specification |
|---|---|
| Parent structure | Oxolan (tetrahydrofuran) ring |
| Substituents | 2-(hydroxymethyl), 3-(tert-butylcarbamate) |
| Stereocenters | C2 (S), C3 (S) |
| Molecular formula | C10H19NO4 |
| Molecular weight | 217.26 g/mol |
Comparative Analysis of Alternative Naming Conventions in Chemical Databases
Chemical databases employ varying naming conventions, often prioritizing brevity or historical usage over strict IUPAC rules. For example, PubChem lists the compound as tert-butyl N-[(2S,3S)-2-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate, whereas ChemIDplus uses tert-butyl ((2S,3S)-2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate. These differences arise from alternative placements of the carbamate group descriptor.
Notably, some databases omit stereochemical descriptors entirely in favor of simplified names. For instance, the CAS registry entry (1801627-57-5) refers to the compound without specifying stereochemistry, potentially leading to ambiguity when distinguishing between stereoisomers. The table below highlights naming variations across major databases:
These discrepancies emphasize the importance of cross-referencing structural identifiers (e.g., SMILES, InChIKey) when retrieving compound data.
Structural Relationship to Morpholine and Tetrahydrofuran Derivatives
The tetrahydrofuran ring in this compound shares structural homology with both tetrahydrofuran (THF) and morpholine derivatives but differs in functionalization. Unlike THF, which lacks heteroatoms beyond oxygen, this molecule incorporates a carbamate group, introducing nitrogen into the system. Compared to morpholine—a six-membered ring containing one oxygen and one nitrogen atom—the five-membered tetrahydrofuran ring here imposes distinct conformational constraints.
The hydroxymethyl group at position 2 enhances polarity and hydrogen-bonding capacity, a feature absent in unmodified THF. This functionalization aligns the compound with synthetic intermediates used in nucleoside chemistry, where hydroxymethyl groups participate in glycosylation reactions. The carbamate group, a protected amine, further differentiates it from morpholine derivatives, which typically feature secondary amines.
| Structural Feature | tert-Butyl Carbamate Derivative | Morpholine | Tetrahydrofuran (THF) |
|---|---|---|---|
| Ring size | 5-membered | 6-membered | 5-membered |
| Heteroatoms | O (ring), N (carbamate) | O, N | O |
| Functional groups | Hydroxymethyl, carbamate | Amine, ether | Ether |
| Typical reactivity | Amine protection/deprotection, hydroxyl acylation | Amine alkylation, acylation | Solvent, ligand in organometallics |
Properties
Molecular Formula |
C10H19NO4 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)oxolan-3-yl]carbamate |
InChI |
InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-4-5-14-8(7)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13) |
InChI Key |
SYDRTOIJBNFWGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC1CO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The most common preparation method involves the reaction of a tetrahydrofuran derivative bearing a hydroxymethyl substituent with tert-butyl carbamate or its reactive derivatives. A widely used reagent is tert-butyl chloroformate , which reacts with the hydroxyl group on the tetrahydrofuran ring to form the carbamate linkage. This reaction typically proceeds under mild conditions with a base such as triethylamine to neutralize the hydrochloric acid generated during the process.
-
$$
\text{Tetrahydrofuran-3-yl-methanol} + \text{tert-butyl chloroformate} \xrightarrow[\text{Base}]{\text{Mild conditions}} \text{tert-Butyl (2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate}
$$ -
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: 0 to 25 °C
- Base: Triethylamine or pyridine
- Reaction time: Several hours to overnight
This method ensures selective carbamate formation at the hydroxymethyl group without affecting the tetrahydrofuran ring integrity.
Stereochemical Considerations
The compound often exists in stereochemically defined forms, such as the (3R,4S) or (2S,3S) configurations, which are controlled by the stereochemistry of the starting tetrahydrofuran derivative. Careful control of reaction conditions, including temperature and pH, is necessary to preserve stereochemical purity during synthesis.
Industrial and Scale-Up Methods
Industrial synthesis of this compound generally follows the same synthetic principles but employs continuous flow reactors to improve reaction efficiency, yield, and reproducibility. Continuous flow technology allows precise control over reaction parameters and facilitates scale-up.
Purification: After synthesis, purification is typically achieved by recrystallization or chromatographic techniques to obtain high-purity product suitable for pharmaceutical or research applications.
Process optimization: Use of continuous flow reactors reduces reaction times and improves safety by minimizing the handling of reactive intermediates such as tert-butyl chloroformate.
Alternative Synthetic Strategies and Research Findings
Recent research has explored multi-step synthetic routes involving protection-deprotection strategies and selective functional group transformations to access this compound and its analogs with high stereochemical fidelity.
For example, selective hydroxymethylation of tetrahydrofuran rings followed by carbamate formation has been reported with yields exceeding 80% under optimized conditions.
Use of reagents such as trifluoromethanesulfonyl chloride (TfCl) and bases like pyridine in solvents such as DMF or dioxane has been documented to facilitate intermediate formation before carbamate installation.
Protective group strategies (e.g., silyl ethers) are sometimes employed to mask sensitive hydroxyl groups during multi-step synthesis, followed by deprotection to yield the target compound.
Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Value / Condition | Notes |
|---|---|---|
| Starting material | Hydroxymethyl-substituted tetrahydrofuran | Stereochemically defined derivatives used |
| Carbamate reagent | tert-Butyl chloroformate | Reacts with hydroxyl group |
| Base | Triethylamine or pyridine | Neutralizes HCl byproduct |
| Solvent | Dichloromethane, tetrahydrofuran, or DMF | Depends on scale and reaction specifics |
| Temperature | 0 to 25 °C | Mild conditions to preserve stereochemistry |
| Reaction time | 4 to 24 hours | Varies with scale and reagent purity |
| Purification | Recrystallization, chromatography | Ensures high purity |
| Yield | 80-95% | Dependent on reaction optimization |
| Stereochemical control | Essential | Maintained by choice of starting materials |
Summary of Research Findings
The reaction of tetrahydrofuran derivatives with tert-butyl chloroformate under mild basic conditions is the most established and efficient method for preparing this compound.
Industrial scale synthesis benefits from continuous flow reactors, improving yield and safety.
Multi-step synthetic routes involving protective groups and selective functionalization have been developed to access stereochemically pure compounds with high yields.
The compound’s unique combination of a hydroxymethyl group and carbamate on a tetrahydrofuran ring makes it a versatile intermediate in organic synthesis and drug development.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common methods.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted tetrahydrofuran derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl (2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate .
Biology and Medicine
In medicinal chemistry, this compound can be used in the design of prodrugs. The carbamate group can be hydrolyzed in vivo to release the active drug, providing a controlled release mechanism .
Industry
In the material science industry, this compound can be used in the synthesis of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it useful in the development of new materials .
Mechanism of Action
The mechanism of action of tert-Butyl (2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate depends on its application. In medicinal chemistry, the carbamate group can be hydrolyzed by enzymes to release the active drug. This hydrolysis is typically catalyzed by esterases, which cleave the carbamate bond to produce the corresponding amine and carbon dioxide .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of tert-butyl (2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate, highlighting differences in substituents, synthesis routes, and applications:
Key Structural and Functional Differences
Substituent Effects: The hydroxymethyl group in the target compound enhances hydrophilicity and hydrogen-bonding capacity compared to the 2-oxo analog, which may improve solubility in polar solvents .
Stereochemical Considerations: The (2S,3S) configuration in the target compound contrasts with the cis/trans isomers of the 4-methoxybenzylamino derivatives (Compounds 7 and 8). Stereochemistry significantly impacts biological activity, as seen in androgen receptor antagonism studies .
These methods suggest feasible pathways for modifying the THF core.
Applications: The 2-oxo analog (CAS: MFCD04973958) is a precursor for lactams, whereas the cyclopropane derivative (MFCD09800842) is a high-value reagent for peptide engineering . The 4-methoxybenzylamino derivatives demonstrate the importance of THF-based scaffolds in drug discovery, particularly for hormone-related therapies .
Research Findings and Trends
- Catalytic Applications : Compound 8v’s synthesis via a redox-relay Heck reaction highlights the utility of THF-carbamates in transition-metal-catalyzed transformations, enabling efficient C–C bond formation .
- Biological Relevance : The cis/trans isomers (Compounds 7 and 8) exhibit moderate yields (42% and 38%) but underscore the role of stereochemistry in modulating receptor binding affinities .
- Cost and Availability : Specialty analogs like the cyclopropane derivative (RC890-1) are prohibitively expensive ($5,000/0.1 g), limiting their use to high-impact research .
Biological Activity
tert-Butyl (2-(hydroxymethyl)tetrahydrofuran-3-yl)carbamate is a carbamate derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a tetrahydrofuran ring, and its biological implications are being explored in various fields, including pharmacology and toxicology.
Chemical Structure and Properties
The molecular formula for this compound is . Its structure can be represented as follows:
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. It is hypothesized that the carbamate group can undergo hydrolysis, leading to the release of hydroxymethyl tetrahydrofuran, which may then interact with enzymes or receptors involved in cellular signaling pathways.
Antioxidant Properties
Research indicates that compounds similar to tert-butyl carbamates exhibit significant antioxidant properties. These properties are crucial in combating oxidative stress, which is linked to various diseases, including neurodegenerative disorders. For instance, studies on related compounds have shown their ability to scavenge free radicals and reduce oxidative damage in cellular models .
Neuroprotective Effects
In vitro studies have demonstrated that compounds with similar structures can protect neuronal cells from apoptosis induced by oxidative stress. For example, the neuroprotective effects of related compounds against tert-butyl hydroperoxide-induced cell death have been documented, highlighting their potential therapeutic applications in neuroprotection .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound suggest it may possess activity against certain bacterial strains. This activity could be attributed to its ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Research Findings and Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
